molecular formula C26H26FN3O2 B4339443 2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE

2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE

Cat. No.: B4339443
M. Wt: 431.5 g/mol
InChI Key: LIZRBLCKQSXCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenol with a suitable alkylating agent to introduce the fluorophenoxy group. This intermediate is then reacted with a methoxy-substituted benzyl halide to form the desired phenyl ether. Subsequent steps involve cyclization and introduction of the amino and nitrile groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-amino-4-[4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O2/c1-31-24-14-17(8-9-18(24)16-32-20-12-10-19(27)11-13-20)25-21-6-4-2-3-5-7-23(21)30-26(29)22(25)15-28/h8-14H,2-7,16H2,1H3,(H2,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZRBLCKQSXCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE

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